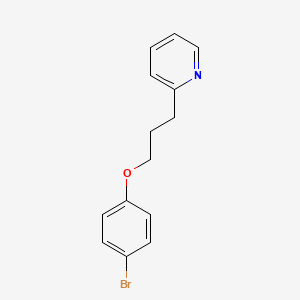

2-(3-(4-Bromophenoxy)propyl)pyridine

CAS No.:

Cat. No.: VC13630215

Molecular Formula: C14H14BrNO

Molecular Weight: 292.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14BrNO |

|---|---|

| Molecular Weight | 292.17 g/mol |

| IUPAC Name | 2-[3-(4-bromophenoxy)propyl]pyridine |

| Standard InChI | InChI=1S/C14H14BrNO/c15-12-6-8-14(9-7-12)17-11-3-5-13-4-1-2-10-16-13/h1-2,4,6-10H,3,5,11H2 |

| Standard InChI Key | CTVXZLNGQKJGPW-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CCCOC2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC=NC(=C1)CCCOC2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

2-(3-(4-Bromophenoxy)propyl)pyridine is characterized by a pyridine ring substituted at the 2-position with a propyl chain terminating in a 4-bromophenoxy group. Its molecular weight is 292.17 g/mol, and the presence of both electron-deficient (pyridine) and electron-rich (bromophenoxy) moieties suggests unique electronic properties. The bromine atom at the para position of the phenoxy group serves as a potential site for further functionalization, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in medicinal chemistry .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄BrNO |

| Molecular Weight | 292.17 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents |

Synthesis and Reaction Pathways

The synthesis of 2-(3-(4-Bromophenoxy)propyl)pyridine typically involves nucleophilic aromatic substitution (SNAr) or alkylation reactions. A plausible route, as inferred from similar methodologies , proceeds as follows:

-

Starting Materials:

-

2-Chloropyridine derivatives

-

1-Bromo-3-(4-bromophenoxy)propane

-

-

Reaction Conditions:

-

Mechanism:

Table 2: Hypothetical Synthetic Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Chloropyridine, K₂CO₃, DMF | Nucleophilic substitution |

| 2 | Zn dust, HCl, 80°C | Reduction of nitro intermediates |

| 3 | Column chromatography | Purification |

While specific yields for this compound remain unreported, analogous imidazo[4,5-b]pyridines achieve ~90% yields under optimized conditions .

Spectroscopic Characterization

Although experimental spectral data for 2-(3-(4-Bromophenoxy)propyl)pyridine are scarce, predictions can be extrapolated from structurally related compounds:

-

¹H NMR:

-

¹³C NMR:

-

IR Spectroscopy:

-

Stretching vibrations: C-Br (~600 cm⁻¹), C-N (~1600 cm⁻¹), C-O (~1250 cm⁻¹)

-

-

Mass Spectrometry:

Future Research Directions

-

Synthetic Optimization:

-

Biological Screening:

-

Evaluate antimicrobial, anticancer, and kinase inhibition profiles.

-

-

Material Characterization:

-

Measure charge-carrier mobility for electronics applications.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume